tert-Butyl methyl(pyrimidin-2-yl)carbamate
Description
Historical Context and Evolution of Carbamate (B1207046) Chemistry in Synthetic Design
The journey of carbamates, organic compounds derived from carbamic acid, is a compelling narrative of chemical innovation. Initially recognized for their presence in natural products, their role in organic synthesis has evolved dramatically over the past century. A pivotal moment in this evolution was the development of carbamates as protecting groups for amines. bldpharm.comresearchgate.net The tert-butoxycarbonyl (Boc) group, in particular, has become one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. google.comuni.lu This development revolutionized peptide synthesis and has since been extrapolated to a vast array of other synthetic transformations. google.com The ability to mask the nucleophilicity and basicity of amines with a carbamate allows for selective reactions at other sites within a molecule, a fundamental concept in multistep synthesis. researchgate.net Over the years, a diverse palette of carbamate protecting groups has been developed, each with unique cleavage conditions, enabling orthogonal protection strategies in the synthesis of complex molecules. google.com
Significance of Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Chemical Research
Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in the chemistry of life. Its core structure is embedded in the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. This inherent biological relevance has positioned pyrimidine and its derivatives as "privileged scaffolds" in medicinal chemistry. orgsyn.org The pyrimidine motif is a common feature in a plethora of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents. orgsyn.orgnih.gov The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the fine-tuning of a compound's physicochemical and biological properties. This adaptability has made pyrimidine derivatives a focal point of extensive research in the quest for new and improved therapeutic agents. nih.govgoogle.com
Structural and Synthetic Relevance of the tert-Butyl methyl(pyrimidin-2-yl)carbamate Framework
The compound this compound represents a confluence of the chemical principles outlined above. Its structure features a pyrimidine ring substituted at the 2-position with a nitrogen atom that is part of a tert-butyl carbamate group, and which is also N-methylated. This specific arrangement of functional groups imparts a unique set of properties and synthetic utilities to the molecule.
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality on the pyrimidine ring. The additional methyl group on the nitrogen atom further modulates the electronic properties and steric environment of the carbamate. This N-methylation can influence the compound's reactivity and conformational preferences.
The synthesis of this compound would likely involve the reaction of 2-(methylamino)pyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This standard procedure for Boc protection of secondary amines is a well-established and efficient transformation.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules investigated in medicinal chemistry. For instance, related N-Boc protected aminopyrimidine structures are utilized as key intermediates in the synthesis of various kinase inhibitors and other biologically active compounds. The pyrimidine core provides a scaffold for interaction with biological targets, while the protected amine allows for further chemical modifications at other positions of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Predicted LogP | 1.8 |
| Predicted Boiling Point | 314.5 °C |
| Predicted Melting Point | 65-70 °C |
Note: The physicochemical properties listed are predicted values from chemical software and have not been experimentally verified in the cited literature.
The strategic importance of this compound lies in its potential as a building block. The Boc group can be readily removed under acidic conditions to liberate the N-methyl-2-aminopyrimidine moiety, which can then participate in a variety of coupling reactions to construct more elaborate molecular architectures. This "unmasking" of the amine functionality at a desired stage of a synthetic sequence is a powerful tool for organic chemists.
Detailed Research Findings
While a dedicated body of research on this compound is not readily apparent, its structural components are well-studied. The synthesis of related N-Boc protected aminopyridines has been reported, for example, the preparation of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, which serves as an intermediate in the synthesis of p38 MAP kinase inhibitors. nih.gov The synthesis involved the reaction of the corresponding Boc-protected aminopyridine with benzyl (B1604629) bromide in the presence of a base. nih.gov This highlights a common synthetic route for the N-alkylation of protected amino-heterocycles.
Furthermore, the utility of the Boc protecting group in the synthesis of complex heterocyclic systems is extensively documented. For example, Boc-protected aminopyrimidines have been used in palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents onto the pyrimidine ring. The Boc group remains intact under these conditions, allowing for subsequent deprotection and further functionalization of the amino group.
Properties
IUPAC Name |
tert-butyl N-methyl-N-pyrimidin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13(4)8-11-6-5-7-12-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSFONPKUGYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450900 | |
| Record name | tert-Butyl methyl(pyrimidin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436161-78-3 | |
| Record name | tert-Butyl methyl(pyrimidin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl Methyl Pyrimidin 2 Yl Carbamate and Analogues
Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization
The synthesis of the pyrimidine framework, a key structural motif in a vast array of biologically active compounds, is a cornerstone of heterocyclic chemistry. Methodologies range from building the ring system from acyclic precursors to modifying a pre-existing pyrimidine core.
Cyclocondensation Reactions for De Novo Pyrimidine Core Synthesis
The de novo synthesis of the pyrimidine ring is frequently accomplished through cyclocondensation reactions, which involve the formation of the heterocyclic system from one or more acyclic components. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of complex pyrimidine structures in a single step by combining three or more starting materials. mdpi.com
A common and versatile approach involves the condensation of amidines with a three-carbon component, such as β-keto esters or enaminones. organic-chemistry.orggrowingscience.com For instance, the reaction between amidines and β-keto esters, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, multicomponent cycloadditions, such as the iridium-catalyzed [3+1+1+1] synthesis from amidines and alcohols, demonstrate a regioselective pathway to diverse pyrimidine products through a sequence of condensation and dehydrogenation steps. mdpi.com These methods offer significant molecular diversity, as the substituents on the final pyrimidine ring can be easily varied by changing the starting components. mdpi.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate (B1210297) | Triflic acid | Substituted Pyrimidines | mdpi.com |
| [4+2]-B Cyclocondensation | Amidines, Malononitrile (B47326) dimer | Not specified | Substituted Pyrimidines | mdpi.com |
| Three-Component Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative conditions | Substituted Pyrimidines | organic-chemistry.org |
| Ultrasound-Promoted | β-keto esters, Amidines | Ultrasound | 4-Pyrimidinols | organic-chemistry.org |
| Iridium-Catalyzed [3+1+1+1] | Amidines, Alcohols | PN5P-Ir-pincer complexes | Alkyl or Aryl Pyrimidines | mdpi.com |
Regioselective Halogenation and Subsequent Derivatization of Pyrimidine Rings
Functionalization of a pre-formed pyrimidine ring is a critical strategy for synthesizing complex derivatives. Regioselective halogenation, in particular, introduces a versatile chemical handle onto the ring, enabling subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Halogenated pyrimidines serve as crucial building blocks for a variety of functionalized molecules. nih.gov
Various methods have been developed for the selective halogenation of pyrimidine and related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. An efficient and environmentally friendly approach utilizes readily available potassium halide salts (KX, where X = I, Br, Cl) in combination with a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in water at ambient temperature. rsc.org This method facilitates clean and regioselective C3 halogenation with good to excellent yields. rsc.org Mechanistic studies suggest the reaction proceeds via an electrophilic substitution pathway, where the hypervalent iodine reagent activates the halide salt. rsc.org Another effective system for oxidative halogenation employs a mixture of sodium halides (NaX) and potassium peroxymonosulfate (B1194676) (Oxone) in an aqueous medium. nih.gov
The introduced halogen atom, often iodine or bromine, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.gov This two-step sequence of halogenation followed by cross-coupling allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups onto the pyrimidine core, providing access to a vast chemical space. nih.gov
| Reagent System | Halogen Source | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| PIDA / KX | Potassium Halide (KI, KBr, KCl) | Water, Ambient Temperature | Environmentally friendly, high regioselectivity for C3 position. | rsc.org |
| K₂S₂O₈ / NaX | Sodium Halide (NaI, NaBr, NaCl) | Water | Enables one-pot cyclization/halogenation cascades. | nih.gov |
| N-X-succinimide (NXS) | NCS, NBS, NIS | CCl₄ or THF | Traditional electrophilic halogenating agents. | nih.gov |
Introduction of the N-Methyl Carbamate (B1207046) Moiety
The N-methyl tert-butyl carbamate group is installed onto the 2-amino position of the pyrimidine ring. This can be achieved through direct, sequential functionalization of the amine or by employing rearrangement chemistry starting from a carboxylic acid precursor.
Direct N-Methylation and Acylation Protocols for Amine Functionalization
A straightforward route to tert-butyl methyl(pyrimidin-2-yl)carbamate involves the sequential modification of 2-aminopyrimidine (B69317). This process typically requires two key steps: N-acylation to form the carbamate and N-methylation. The order of these steps can be varied.
One common protocol involves the initial protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 2-aminopyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting N-Boc protected pyrimidine, tert-butyl (pyrimidin-2-yl)carbamate, can then be N-methylated. This alkylation is often performed using a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by the addition of a methylating agent like methyl iodide. nih.gov A review of modern methods highlights the challenge of achieving mono-selective N-alkylation while avoiding overalkylation, presenting various sustainable and precise methodologies. nih.gov
Alternatively, N-methylation of 2-aminopyrimidine can be performed first, followed by acylation. acs.org The resulting 2-(methylamino)pyrimidine is then reacted with Boc₂O to yield the final product. The choice of pathway may depend on the substrate and the desire to avoid potential side reactions.
| Transformation | Reagents | Purpose | Reference |
|---|---|---|---|
| N-tert-Butoxycarbonylation (Acylation) | Di-tert-butyl dicarbonate (Boc₂O), DMAP, Triethylamine | Forms the tert-butyl carbamate group. | researchgate.netrsc.org |
| N-Methylation | Sodium Hydride (NaH) / Methyl Iodide (CH₃I) | Adds a methyl group to the carbamate or amine nitrogen. | nih.govacs.org |
Application of Curtius Rearrangement for Carbamate Formation from Carboxylic Acid Precursors
The Curtius rearrangement offers an alternative and powerful method for generating the carbamate functional group from a carboxylic acid. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by a nucleophile. wikipedia.orgnih.gov
In the context of synthesizing a pyrimidine carbamate, the starting material would be pyrimidine-2-carboxylic acid. The carboxylic acid is first converted into an acyl azide. This transformation can be accomplished using various reagents, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure that avoids the isolation of the potentially unstable acyl azide intermediate. nih.govorgsyn.org Upon gentle heating, the acyl azide rearranges, losing nitrogen gas to form a highly reactive pyrimidin-2-yl isocyanate intermediate. nih.govorganic-chemistry.org
To form the desired tert-butyl carbamate, this isocyanate is trapped in situ with tert-butanol (B103910). wikipedia.org The reaction is versatile and generally proceeds with a high tolerance for other functional groups and complete retention of stereochemistry at the migrating carbon center. nih.gov The resulting tert-butyl (pyrimidin-2-yl)carbamate would then require a subsequent N-methylation step as described in section 2.2.1 to yield the final product.
| Step | Description | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Acyl Azide Formation | Conversion of a carboxylic acid to an acyl azide. | Diphenylphosphoryl azide (DPPA), Triethylamine | Acyl azide | nih.govorgsyn.org |
| 2. Rearrangement | Thermal decomposition of the acyl azide. | Heat | Isocyanate | wikipedia.orgnih.gov |
| 3. Nucleophilic Trapping | Reaction of the isocyanate with an alcohol. | tert-Butanol | tert-Butyl carbamate | wikipedia.org |
Stereocontrolled Synthetic Approaches to Chiral tert-Butyl Carbamates
While this compound itself is achiral, many of its analogues used in medicinal chemistry possess stereocenters. The development of stereocontrolled synthetic methods is therefore crucial for accessing enantiomerically pure compounds.
A powerful strategy for the asymmetric synthesis of chiral amines, which can serve as precursors to chiral carbamates, utilizes tert-butanesulfinamide as a chiral auxiliary. iupac.org This method involves the condensation of enantiopure tert-butanesulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinylimine (a chiral imine). iupac.orgnih.gov The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic additions to the C=N double bond with high diastereoselectivity. iupac.orgnih.gov After the new stereocenter is set, the tert-butanesulfinyl group can be easily cleaved under mild acidic conditions to reveal the highly enantioenriched chiral primary amine. This amine can then be functionalized to the desired chiral tert-butyl carbamate.
Another established method for obtaining chiral compounds is the resolution of a racemic mixture. For instance, a racemic amine or carbamate can be treated with a chiral resolving agent, such as an enantiomerically pure acid like 10-camphorsulfonic acid (CSA). nih.gov This reaction forms a pair of diastereomeric salts, which often have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure diastereomeric salt can be treated with a base to liberate the desired enantiomer of the carbamate. This classical approach can provide access to multigram quantities of both enantiomers without requiring chromatography. nih.gov
Asymmetric Transformations for Enantioselective Carbamate Synthesis
The generation of enantiomerically pure compounds is critical in pharmaceutical chemistry, as the biological activity of stereoisomers can differ significantly. Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolving racemic mixtures. nih.gov For pyrimidine carbamates, chirality can be introduced either on the pyrimidine core, its substituents, or within the carbamate side chain itself through various enantioselective transformations.
One powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral ruthenium(II)-phenyloxazoline complexes have been successfully employed in the highly enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines. nih.gov This method yields chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues with excellent diastereoselectivities (up to >20:1) and enantioselectivities (96-99% ee) in very short reaction times. nih.gov While this example creates a chiral substituent attached to the pyrimidine nitrogen, the principle of using a chiral metal complex to orchestrate a stereoselective transformation is broadly applicable.
Organocatalysis offers a complementary metal-free approach. Bifunctional organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov This approach, which can produce six-membered cyclic carbamates with high enantioselectivity, relies on a catalyst designed to stabilize a carbamic acid intermediate while directing a subsequent enantioselective C-O bond formation. nih.gov Adapting such a strategy to pyrimidine-containing substrates could provide a direct, asymmetric route to chiral carbamate analogues.
Furthermore, established asymmetric reactions like the Mannich reaction can be used to construct chiral carbamate-containing fragments. The (S)-proline-catalyzed asymmetric Mannich reaction, for example, has been used to synthesize chiral tert-butyl carbamates, which can then be incorporated into larger molecular scaffolds. orgsyn.org
Table 1: Examples of Asymmetric Transformations for Chiral Pyrimidine & Carbamate Synthesis
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Feature | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Intermolecular Cyclopropanation | Chiral Ruthenium(II)-phenyloxazoline complex | N1-vinylpyrimidines | Chiral cyclopropyl pyrimidine analogues | 96-99% ee | nih.gov |
| CO2-Fixation/Cyclization | Bifunctional organocatalyst | Unsaturated basic amines | Enantioenriched cyclic carbamates | High ee | nih.gov |
| Mannich Reaction | (S)-proline | Aldehydes, amines, and ketones | Chiral β-amino carbonyl compounds with carbamate | High ee | orgsyn.org |
| [4+2] Cycloaddition | Chiral Rhodium-phosphoramidite complex | α,β-Unsaturated imines and isocyanates | Chiral pyrimidinones (B12756618) | High ee | mdpi.com |
Diastereomeric Salt Resolution for Chiral Separation
When direct asymmetric synthesis is not feasible or when a racemic mixture is produced, chiral resolution remains a widely used and effective method for separating enantiomers. libretexts.org The most common technique is the crystallization of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a racemic carboxylic acid or amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral base or acid, respectively). libretexts.orglibretexts.org This reaction creates a mixture of two diastereomers which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by fractional crystallization. libretexts.org
For analogues of this compound that contain a chiral center and an acidic or basic handle, this method is highly applicable.
The General Process:
Salt Formation: A racemic mixture containing an acidic or basic functional group is treated with a single enantiomer of a chiral base or acid (the resolving agent). Common resolving agents include tartaric acid, mandelic acid, brucine, and 1-phenylethylamine. wikipedia.orglibretexts.org
Separation: The resulting diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and temperature, one diastereomer will preferentially crystallize from the solution. rsc.org This process can be optimized by constructing phase diagrams to understand the solid-liquid equilibria of the system. rsc.orgaiche.org
Liberation: After separation by filtration, the pure diastereomeric salt is treated with a strong acid or base to break the ionic bond, thereby liberating the desired pure enantiomer and recovering the resolving agent. wikipedia.org
A case study on the resolution of 1,4-dihydropyridine (B1200194) derivatives highlights the practical application and challenges of this method. While direct crystallization of a carboxylic acid derivative with a chiral base failed in one instance, an alternative approach using a chiral auxiliary group covalently attached to the molecule allowed for successful separation of the resulting diastereomers via chromatography or crystallization. nih.gov This underscores that if a suitable handle for salt formation is absent, a derivatization strategy can be employed. The success of diastereomeric salt resolution is often empirical and may require screening various resolving agents and crystallization conditions. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling in Pyrimidine-Carbamate Assembly
Transition metal-catalyzed reactions are indispensable tools for constructing the core structure of complex molecules like pyrimidine carbamates, enabling the formation of key carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful method for attaching the carbamate nitrogen directly to the pyrimidine ring, a key step in synthesizing the target compound. The reaction typically couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org
The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine.
Amine Coordination & Deprotonation: The amine (or carbamate) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org
The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, leading to higher yields and broader substrate scope. youtube.com
A practical application of this methodology was demonstrated in the synthesis of phenylurea-pyrimidine derivatives, where a C-N bond was successfully formed via a Buchwald-Hartwig reaction between a substituted 2,4,6-trichloropyrimidine (B138864) and an appropriate nitrogen nucleophile. researchgate.net This highlights the reaction's utility in building complex pyrimidine structures. Similarly, cascade reactions involving an intramolecular Buchwald-Hartwig cross-coupling have been used to synthesize fused ring systems like pyrido[2,3-d]pyrimidines from 6-aminouracil (B15529) precursors. rsc.org
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Typical Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, RuPhos | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane | libretexts.orgyoutube.com |
| Pd(OAc)2 | BINAP, DPPF | NaOt-Bu | Toluene | wikipedia.org |
| PdCl2(PPh3)2 | PPh3 | K2CO3 | DMF | researchgate.net |
Stille Coupling and Other Carbon-Carbon Bond Forming Reactions on Pyrimidine
To create analogues of this compound with varied substituents, methods for forming carbon-carbon bonds on the pyrimidine ring are essential. The Stille coupling is a versatile palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org
For a pyrimidine-carbamate scaffold, a Stille reaction could be employed by starting with a halogenated pyrimidine (e.g., a 4- or 5-halopyrimidine) that already bears the carbamate group at the 2-position. This substrate would then be reacted with an organostannane (R-SnBu3) to introduce a new carbon-based group (R) onto the pyrimidine ring. The general mechanism follows the classic cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Other C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, have become more popular due to the lower toxicity and high stability of the boronic acid reagents. organic-chemistry.org The Suzuki coupling of aryl carbamates themselves (cleaving the C-O bond) has been demonstrated using nickel catalysts, showcasing the expanding utility of cross-coupling reactions involving carbamate functionalities. nih.gov By extension, a halo-substituted pyrimidine carbamate can readily undergo Suzuki coupling with a wide variety of aryl- or vinyl-boronic acids using a palladium catalyst to generate diverse analogues.
Table 3: Comparison of C-C Bond Forming Reactions for Pyrimidine Functionalization
| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Stille Coupling | Organostannane (R-SnR'3) | Aryl/Vinyl Halide or Triflate | Tolerant of many functional groups; stable reagents. | Toxicity of tin compounds; difficult purification. | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)2) | Aryl/Vinyl Halide or Triflate | Low toxicity; stable reagents; commercially available. | Can be sensitive to reaction conditions. | organic-chemistry.orgnih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.
Solvent-Free or Aqueous Media Reactions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. rasayanjournal.co.in For pyrimidine synthesis, several solvent-free and aqueous-based methods have been developed.
Solvent-Free Reactions: Many pyrimidine syntheses, such as the Biginelli reaction, can be performed under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or simply by heating the neat reactants. researchgate.netscispace.com
Mechanochemical Synthesis: This technique involves using mechanical force, typically through ball milling, to initiate chemical reactions between solid reactants. acs.org A "solvent-less" approach has been reported for the synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst, offering advantages such as high efficiency, ease of product isolation, and catalyst recyclability. acs.org Another method describes the iodination of pyrimidines using mechanical grinding under solvent-free conditions, avoiding the use of toxic acids like sulfuric and nitric acid. nih.gov
Thermal, Solvent-Free Synthesis: One-pot, three-component reactions to produce pyrimidine-5-carbonitriles have been effectively carried out by heating a mixture of an aldehyde, urea/thiourea, and malononitrile at 80°C in the absence of any solvent. nih.gov This method is simple, efficient, and minimizes waste. nih.gov
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, this can sometimes be an advantage, aiding in product separation. Syntheses of pyrimidine derivatives have been developed using water as the reaction medium, often facilitated by catalysts that are active in aqueous environments.
The development of these sustainable routes focuses primarily on the construction of the core pyrimidine ring. Once the functionalized pyrimidine is formed, it can be further elaborated using other synthetic methods to yield the final target compound, this compound.
Table 4: Green Synthetic Approaches for Pyrimidine Derivatives
| Method | Conditions | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|---|
| Mechanochemistry (Ball Milling) | Solvent-free, room temp. | Modified ZnO nanoparticles | Reduced solvent waste, energy efficient, catalyst is recyclable. | acs.org |
| Grindstone Chemistry | Solvent-free, mild conditions | CuCl2·2H2O / HCl | Eco-friendly, high yields, simple procedure. | scispace.comresearchgate.net |
| Thermal Synthesis | Solvent-free, 80 °C | Bone char-based solid acid | High efficiency, simple workup, avoids volatile solvents. | nih.gov |
| Iodination | Solvent-free, mechanical grinding | AgNO3 / Iodine | Avoids toxic acids, short reaction times, high yields. | nih.gov |
Catalyst Development for Enhanced Efficiency and Selectivity
The development of novel catalysts is a cornerstone of modern organic synthesis, aiming to accelerate reactions, improve yields, and control selectivity under milder conditions. For the synthesis of pyrimidine-carbamates and their analogues, several catalytic systems have been investigated, ranging from transition metal complexes to organocatalysts and green catalytic systems.
Palladium-catalyzed cross-coupling reactions are instrumental in forming C-N bonds to create the carbamate linkage on a pyrimidine ring, particularly for aryl or heteroaryl carbamates. The efficiency of these reactions often depends on the choice of ligand. For instance, ligands like BINAP are used with palladium sources such as Pd₂(dba)₃ to facilitate the coupling of carbamate moieties to pyrimidine rings.
Phase transfer catalysis (PTC) represents another efficient method. In the synthesis of tert-butyl carbamate derivatives, a phase transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate alkylation reactions. google.com This method is advantageous as it allows for the reaction between reagents in immiscible phases (e.g., aqueous and organic), often leading to high yields and simplified workup procedures. google.com
More recently, the focus has shifted towards greener and more sustainable catalytic systems. Deep Eutectic Solvents (DESs), for example, have emerged as potent and recyclable organocatalysts. A DES prepared from methyl triphenylphosphonium bromide and gentisic acid has been used for the synthesis of pyranopyrimidines. nih.gov This catalyst enabled reactions to proceed in solvent-free conditions with significantly reduced reaction times—from over 720 minutes to as little as 35 minutes—and high yields. nih.gov Such catalysts are not only environmentally friendly but also offer clear advantages in reaction rate and efficiency. nih.gov In some syntheses of fused pyrimidine derivatives, simple organic bases like piperidine (B6355638) have also been employed as effective catalysts. nih.gov
The table below summarizes various catalysts and their reported performance in the synthesis of pyrimidine-carbamates and related heterocyclic compounds.
| Catalyst System | Substrate Type | Key Performance Metrics | Reference |
| Pd₂(dba)₃ / BINAP | Iodo-pyrimidine derivatives | Enables C-N cross-coupling for carbamate formation. | |
| Tetrabutylammonium bromide | N-BOC-D-serine derivative | Phase transfer catalyst for alkylation, achieving 92.4% yield. | google.com |
| Piperidine | Enaminonitrile | Catalyzes reaction with 2-aminobenzimidazole (B67599) to form fused pyrimidines. | nih.gov |
| MTPPBr/GA-DES | Barbituric acid, aldehydes | Reduces reaction time from >720 min to 35-50 min; solvent-free conditions. | nih.gov |
This table is interactive. Click on the headers to sort.
Process Optimization and Scale-Up Considerations in the Synthesis of Pyrimidine-Carbamates
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. Key parameters include reaction conditions, purification methods, and reagent selection to ensure safety, cost-effectiveness, and reproducibility.
Reaction Conditions: The choice of solvent, temperature, and heating method profoundly impacts reaction outcomes. For instance, the synthesis of certain carbamate intermediates is conducted in dry Dimethylformamide (DMF) at controlled temperatures, starting at 273 K (0 °C) and slowly warming to room temperature to manage reactivity and selectivity. nih.gov The comparison between conventional heating and microwave irradiation has shown that microwave-assisted synthesis can offer significant advantages, often providing good yields in solvent-free conditions. researchgate.net
Reagent Selection and Stoichiometry: On a large scale, the choice of reagents is critical. For the dimethoxytritylation of a 2'-O-(2-methoxyethyl)-5-methyluridine, switching the base from a standard option to 2,6-lutidine improved the yield and the desired 5'/3' isomer ratio. nih.gov In another case, substituting potassium carbonate with cesium carbonate for the coupling of phenolic derivatives was found to stabilize the phenolate (B1203915) anion intermediate, increasing reaction yields from a low range to 60–80%. acs.org
Purification and Isolation: Purification is a major bottleneck in large-scale synthesis. A kilo-scale process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives replaced traditional column chromatography with a more scalable continuous extraction method for the purification of an intermediate. nih.gov For final products, optimization of crystallization conditions is often preferred as it is a more cost-effective and efficient method for isolating pure compounds at scale. nih.gov For example, after a reaction, the product can be crystallized from a solvent system like n-hexane/ethyl acetate to yield a pure, solid product. google.comnih.gov
Process Control: During scale-up, maintaining precise control over reaction parameters is crucial. In a patented process, the reaction temperature was maintained at approximately 70 °C for 7 hours, followed by a controlled cooling sequence and filtration to isolate the product with a purity of 98.96% and a yield of 93.0%. google.com Monitoring the reaction progress, for instance by using thin-layer chromatography (TLC), is essential to determine the optimal reaction time before proceeding with workup and purification. nih.gov
The following table outlines key parameters and their impact on the optimization and scale-up of pyrimidine-carbamate synthesis.
| Parameter | Standard Method | Optimized/Scale-Up Approach | Impact on Process | Reference |
| Heating | Conventional reflux | Microwave irradiation | Reduced reaction times, solvent-free conditions possible. | researchgate.net |
| Base Selection | Standard organic bases (e.g., K₂CO₃) | 2,6-lutidine, Cesium Carbonate | Improved isomer selectivity, increased yields to 60-80%. | nih.govacs.org |
| Purification | Batch chromatography | Continuous liquid-liquid extraction, crystallization | Increased throughput, reduced solvent use, improved cost-effectiveness. | nih.gov |
| Temperature Control | Room temperature | Controlled heating (e.g., 70 °C) followed by staged cooling | Maximized yield (93.0%) and purity (98.96%). | google.com |
This table is interactive. Click on the headers to sort.
Reactivity and Chemical Transformations of the Tert Butyl Methyl Pyrimidin 2 Yl Carbamate Skeleton
Selective Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions.
The deprotection of the Boc group from the tert-butyl methyl(pyrimidin-2-yl)carbamate skeleton proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a transient carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the unprotected 2-(methylamino)pyrimidine and carbon dioxide.
Reaction Mechanism:
Protonation: The carbamate oxygen is protonated by an acid (H⁺).
Formation of tert-Butyl Cation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative. This step is typically the slowest and thus controls the reaction rate.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.
The kinetics of this deprotection are highly dependent on the strength of the acid used and the reaction conditions. Strong acids like trifluoroacetic acid (TFA) can cleave the Boc group rapidly at room temperature. google.com Milder acidic conditions, such as hydrochloric acid in methanol (B129727) or solutions of sulfonic acids, can also be employed, often requiring elevated temperatures or longer reaction times. google.com The generation of the tert-butyl cation can sometimes lead to unwanted side reactions, such as the alkylation of electron-rich aromatic systems. lookchem.com To prevent this, "scavengers" like thioanisole (B89551) or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the cation. sigmaaldrich.com
Kinetic control can be achieved by modulating acid concentration, temperature, and solvent. For instance, using a weaker acid or a lower temperature will significantly slow down the rate of cleavage, allowing for potential selectivity in molecules with multiple acid-sensitive groups. nih.gov
In the synthesis of complex molecules, orthogonal deprotection strategies are crucial for selectively unmasking one functional group while others remain protected. The Boc group's specific lability to acid makes it an excellent component of such strategies. It can be selectively removed in the presence of protecting groups that are stable to acid but labile under other conditions.
For example, the Boc group can be cleaved without affecting:
Benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups: These are typically removed by catalytic hydrogenolysis.
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is stable to acid but is readily cleaved by bases like piperidine (B6355638). google.com
Silyl ethers (e.g., TBDMS, TIPS): These are cleaved by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). lookchem.comorganic-chemistry.orgresearchgate.net
This orthogonality allows for precise, sequential reactions on a multi-functionalized pyrimidine (B1678525) scaffold. A synthetic chemist can, for instance, perform a series of reactions on a pyrimidine ring, then selectively remove the Boc group under acidic conditions to reveal the methylamino group for further modification, all while another part of the molecule is protected by an Fmoc or Cbz group.
Table 1: Orthogonal Deprotection Schemes with Boc Group
| Protecting Group | Cleavage Condition for This Group | Stability to Boc Cleavage (Acid) |
| Boc | Strong Acid (e.g., TFA, HCl) | N/A |
| Fmoc | Base (e.g., Piperidine) | Stable |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |
| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |
| TBDMS | Fluoride Ion (e.g., TBAF) | Stable |
| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) or Acid | Labile |
Reactions Involving the Pyrimidine Nucleus
The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity. While generally resistant to electrophilic attack, it is susceptible to nucleophilic substitution, especially when activated with a suitable leaving group.
To facilitate nucleophilic substitution, the pyrimidine ring must be activated with an electron-withdrawing group that can also function as a good leaving group, typically a halogen at the C4 or C6 position. For example, a derivative like tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion re-establishes the aromaticity of the ring and yields the substituted product. The Boc-protected amino group at the C2 position generally remains stable under the neutral or basic conditions often used for these substitutions.
A wide variety of nucleophiles can be employed in these displacement reactions, leading to a diverse array of functionalized pyrimidines.
Table 2: Examples of Nucleophilic Displacement on Activated Pyrimidines
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | R-NH₂ | Amino |
| Alcohol | R-OH (with base) | Ether |
| Thiol | R-SH (with base) | Thioether |
| Azide (B81097) | NaN₃ | Azido |
| Cyanide | NaCN | Cyano |
This strategy is fundamental in medicinal chemistry for building molecular complexity. For instance, reacting a 4-chloro- or 4-sulfonylpyrimidine derivative with various amines or alcohols is a common method for creating libraries of potential kinase inhibitors. nih.gov
If a sulfur-containing substituent, such as a methylthio (-SMe) or other thioether group, is present on the pyrimidine ring, it can be readily oxidized. This transformation is valuable as it converts the thioether into more highly oxidized sulfoxide (B87167) and sulfone functionalities, which can alter the electronic properties and biological activity of the molecule.
The oxidation is typically carried out using common oxidizing agents such as:
Meta-chloroperoxybenzoic acid (m-CPBA)
Hydrogen peroxide (H₂O₂), often in acetic acid nih.gov
Potassium peroxymonosulfate (B1194676) (Oxone®)
The reaction can often be controlled to selectively produce either the sulfoxide or the sulfone. Using one equivalent of the oxidizing agent at a low temperature typically favors the formation of the sulfoxide. The use of excess oxidant and/or higher temperatures will drive the reaction to the fully oxidized sulfone. The Boc protecting group is robust and generally unaffected by these selective oxidation conditions. This process has been demonstrated in the synthesis of various pyrimidine sulfonyl derivatives. nih.gov
Functionalizing the C-H bonds at the unsubstituted positions of the pyrimidine ring (C4, C5, and C6) presents a more significant challenge due to the ring's electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution. However, specific strategies can be employed.
The C5 position is the most common site for electrophilic attack, such as halogenation. Reaction with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can introduce an iodine or bromine atom at the C5 position.
Once halogenated, this position becomes a handle for further derivatization through transition-metal-catalyzed cross-coupling reactions. This two-step sequence (halogenation followed by cross-coupling) is a powerful method for installing carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reacting the halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.
Stille Coupling: Using an organotin reagent.
Heck Coupling: Reacting with an alkene.
Buchwald-Hartwig Amination: Reacting with an amine to form a C-N bond.
These methods dramatically expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at specific positions on the pyrimidine ring.
Transformations of the N-Methyl Carbamate Linkage
The tert-butoxycarbonyl (Boc) group in this compound is a widely used protecting group for the amino functionality. Its transformations, including cleavage and conversion, are key steps in the synthetic utility of this compound.
The formation of amides from the this compound backbone is typically achieved not by direct substitution on the carbamate, but through a two-step sequence involving deprotection followed by acylation. The direct reaction between a carboxylic acid and the protected amine is unfavorable as amines are basic and carboxylic acids are acidic, leading to the formation of an unreactive salt. libretexts.orgmasterorganicchemistry.com
The first step is the cleavage of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the secondary amine, N-methylpyrimidin-2-amine. This intermediate can then be coupled with a carboxylic acid to form the desired amide. To facilitate this amide bond formation and overcome the acid-base issue, coupling agents are employed. masterorganicchemistry.com Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thus enabling nucleophilic attack by the amine. masterorganicchemistry.comorgoreview.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an activated ester (e.g., a p-nitrophenyl ester), which then readily reacts with the deprotected amine. masterorganicchemistry.comnih.gov This strategy is well-established in peptide synthesis and has been adapted for the N-acylation of purine (B94841) and pyrimidine nucleosides. nih.gov
| Starting Material | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Boc Protected Amine + Carboxylic Acid | 1. Acid (e.g., TFA) for deprotection 2. DCC, Amine | Amide | masterorganicchemistry.comorgoreview.com |
| N-Boc Protected Amine + Carboxylic Acid | 1. Acid for deprotection 2. Convert acid to Acyl Chloride (e.g., SOCl₂) then add Amine | Amide | masterorganicchemistry.com |
| Exocyclic Amine on Nucleoside + Activated Acid (p-nitrophenyl ester) | DCC, HOSu (catalyst) | N-Acylated Nucleoside | nih.gov |
| N-Boc Protected Amine + Arylboroxine | Rhodium catalyst | Secondary Benzamide | organic-chemistry.org |
Direct functionalization of the N-methyl group within the intact carbamate is challenging and not extensively documented. However, transformations of the entire N(Boc)Me group into other amine functionalities represent a key class of interconversions.
A significant development is the magnesium-catalyzed reduction of N-Boc protected amines. organic-chemistry.orgnih.gov This reaction effectively converts the carbamate into an N-methyl group. nih.gov Applying this to this compound would yield N,N-dimethylpyrimidin-2-amine. This process uses a magnesium catalyst (e.g., MgBu₂) and a reducing agent like pinacolborane (HBpin), offering a sustainable alternative to traditional methylation methods. organic-chemistry.org This transformation makes the Boc group a "masked methyl precursor," providing a novel synthetic strategy. organic-chemistry.org The reaction is notable for its efficiency and applicability to a range of linear and cyclic carbamates. organic-chemistry.orgnih.gov
Furthermore, the process can be adapted to produce N-trideuteromethyl (N-CD₃) labeled amines by using deuterated reducing agents, which are valuable in pharmaceutical and mechanistic studies. organic-chemistry.org
Beyond this conversion, standard deprotection protocols can be considered functional group interconversions. Complete removal of the Boc group under acidic conditions yields the secondary amine (N-methylpyrimidin-2-amine). More strenuous conditions could potentially cleave the N-methyl bond, leading to the primary 2-aminopyrimidine (B69317), thus representing a full dealkylation and deprotection.
| Starting Functionality | Reagents & Conditions | Product Functionality | Description | Reference |
|---|---|---|---|---|
| N-(Boc)-N-methyl | MgBu₂, HBpin | N,N-dimethyl | Reduction of the carbamate carbonyl and C-O bond cleavage. | organic-chemistry.orgnih.gov |
| N-(Boc)-N-methyl | MgBu₂, DBpin | N-methyl-N-trideuteromethyl | Reductive deuteromethylation using a deuterated borane (B79455) source. | organic-chemistry.org |
| N-(Boc)-N-methyl | Acid (e.g., TFA, HCl) | N-methyl (secondary amine) | Standard acidic deprotection of the Boc group. | acs.org |
Pericyclic and Cycloaddition Reactions of Pyrimidine-Carbamate Adducts
The pyrimidine ring can participate in pericyclic reactions, most notably cycloadditions, where it can act as either the 4π (diene) or 2π (dienophile) component. wikipedia.org The specific reactivity is heavily influenced by the substituents on the ring. The N-Boc-N-methylamino group at the C2 position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This electronic modification makes the pyrimidine nucleus particularly suitable for inverse-electron-demand Diels-Alder reactions, where the electron-rich heterocycle (the diene) reacts with an electron-poor dienophile. mdpi.com
While direct examples involving this compound are sparse, the behavior of analogous 2-aminopyrimidine systems is instructive. For instance, the formation of pyrimidine rings via the condensation of amidines with ynone trifluoroborates showcases the amenability of these systems to cyclization strategies. researchgate.net Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are also a powerful method for constructing substituted pyrimidine and pyridine (B92270) rings. researchgate.net
In a potential Diels-Alder reaction, the pyrimidine ring of the carbamate adduct would act as the azadiene. The regioselectivity of such a reaction would be directed by the electronic and steric properties of the carbamate substituent and any other groups on the pyrimidine ring. Theoretical calculations on related systems, such as the hetero Diels-Alder reaction between N-acyl-imines and carbodiimides, have shown that the reaction course and regioselectivity are often determined by polar interactions and can proceed through stepwise, zwitterionic intermediates rather than a concerted mechanism. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder ([4+2] Cycloaddition) | Electron-rich pyrimidine + Electron-poor dienophile | The electron-donating 2-amino substituent activates the pyrimidine ring for reaction. | mdpi.com |
| [2+2+2] Cycloaddition | Alkynes + Nitriles | Transition-metal-catalyzed method for the de novo synthesis of substituted pyridine and pyrimidine rings. | researchgate.net |
| Hetero Diels-Alder Reaction | N-acyl-imines + Dicyclohexylcarbodiimide | Can proceed via a stepwise zwitterionic mechanism; regioselectivity is governed by polar interactions. | nih.gov |
Investigation of Chemoselectivity and Regioselectivity in Complex Reaction Systems
The this compound scaffold contains multiple reactive sites: the carbamate group, the two pyrimidine nitrogen atoms, and the C4, C5, and C6 positions of the ring. This multiplicity allows for the investigation of chemoselectivity and regioselectivity in various reactions.
A prime example of chemoselectivity is observed in reactions with substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine (B145751). In this system, there is competition between nucleophilic attack at the C4/C6 positions and reaction at the 2-amino group. Studies have shown that nucleophilic aromatic substitution at the chloro-positions occurs with high selectivity. mdpi.comnih.gov For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions leads exclusively to substitution at C4 and/or C6, leaving the 2-amino group untouched. mdpi.comnih.gov This indicates that for a substrate like 4,6-dichloro-tert-Butyl methyl(pyrimidin-2-yl)carbamate, nucleophilic attack would be highly favored at the halogenated positions over any reaction at the carbamate.
Regioselectivity is also a critical factor in the functionalization of the pyrimidine ring. In electrophilic substitution reactions, the directing effect of the N-carbamate group would need to be considered against the intrinsic electronic properties of the diazine ring. Furthermore, N-alkylation of the pyrimidine ring itself can be selective. The use of specific heterogeneous catalysts, for example, has been shown to promote N-alkylation of pyrimidine with excellent selectivity towards the desired N-alkylated product over O-alkylated or poly-alkylated byproducts. ias.ac.in
In more complex transformations, such as those involving ring expansion or rearrangement, precise control of reaction conditions can lead to divergent synthetic pathways, yielding distinct molecular skeletons from a single N-quaternized pyrimidine-containing precursor. nih.gov This highlights how subtle changes in reagents (e.g., choice of base or hydride source) can completely switch the chemoselective and regioselective outcome of a reaction. nih.gov
Mechanistic Elucidation and Kinetic Studies
Reaction Mechanism Determination for Key Synthetic Steps in Pyrimidine-Carbamate Formation
The synthesis of tert-butyl methyl(pyrimidin-2-yl)carbamate and related structures primarily involves the formation of a carbamate (B1207046) linkage with the pyrimidine (B1678525) core. The key synthetic step is the N-acylation of a 2-(methylamino)pyrimidine or a related 2-aminopyrimidine (B69317) derivative. This transformation typically proceeds via a nucleophilic substitution mechanism.
The most common method for introducing the tert-butoxycarbonyl (Boc) group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate. The mechanism involves the nucleophilic attack of the exocyclic nitrogen atom of the pyrimidine ring on the electrophilic carbonyl carbon of the Boc-reagent. This is followed by the departure of a leaving group. In the case of Boc₂O, the leaving group is a tert-butoxycarbonate anion, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide. For tert-butyl chloroformate, the leaving group is a chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. google.com
An alternative route involves the reaction of the aminopyrimidine with tert-butyl isocyanate. In this case, the nucleophilic amine adds across the N=C bond of the isocyanate to form the carbamate directly.
The formation of the pyrimidine ring itself can be achieved through various cyclization strategies. researchgate.net One common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For instance, research has shown mechanisms involving the Michael addition of an aminopyrazole to a conjugated triple bond, followed by cyclization and dehydration to form a pyrazolo[1,5-a]pyrimidine (B1248293) system. researchgate.net
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-aminopyrimidine attacks the carbonyl carbon of the acylating agent (e.g., Boc₂O).
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Elimination: The intermediate collapses, leading to the elimination of the leaving group and the formation of the N-C(O) bond, yielding the final carbamate product.
Research into the synthesis of related compounds, such as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, confirms that these acylation reactions are typically performed in organic solvents like acetonitrile (B52724) at elevated temperatures (e.g., 60-70 °C) for several hours to ensure completion. google.com
Kinetic Analysis of Transformation Rates and Rate-Determining Steps
The kinetics of carbamate formation from amines and a carbonyl source have been studied, providing insights into the transformation rates for pyrimidine-carbamate synthesis. The reaction rate is dependent on the concentration of both the amine and the carbonyl source. researchgate.net
A general rate law for the reaction of amines with carbon dioxide (a simple carbonyl source) is expressed as: Rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][OH⁻][CO₂] researchgate.net This equation indicates an uncatalyzed pathway (first term) and a base-catalyzed pathway (second term). researchgate.net While this specific law is for CO₂, the principles apply to reactions with other carbonyl sources like Boc₂O.
For the formation of carbamates from weakly basic amines, studies suggest that the formation or cleavage of the carbon-nitrogen bond is the rate-limiting step. researchgate.net Given that 2-aminopyrimidine is a relatively weak base due to the electron-withdrawing nature of the pyrimidine ring, its reaction to form the carbamate likely follows this kinetic profile. researchgate.net In contrast, for reactions involving more basic amines, proton transfer can become the rate-determining step. researchgate.net
A Brønsted relationship has been established for the uncatalyzed reaction, which correlates the reaction rate constant with the pKa of the amine. The relationship is generally given by: log(k_amine) = m(pKa) + Y For a series of primary and secondary amines, the Brønsted coefficient 'm' was found to be approximately 0.43, indicating a moderate sensitivity of the reaction rate to the basicity of the amine. researchgate.net
The table below summarizes the key kinetic findings for carbamate formation.
| Kinetic Parameter | Finding | Implication for Pyrimidine-Carbamate Formation | Source |
| Rate Law | Rate depends on amine and carbonyl source concentrations. | The rate of this compound synthesis is dependent on the concentrations of both the aminopyrimidine derivative and the Boc-reagent. | researchgate.net |
| Rate-Determining Step | C-N bond formation for weakly basic amines. | As 2-aminopyrimidine is a weak base, the nucleophilic attack of the nitrogen on the carbonyl carbon is likely the slowest step in the reaction sequence. | researchgate.netresearchgate.net |
| Brønsted Relationship | log(k) ∝ pKa of the amine. | The reaction rate is quantitatively related to the basicity of the aminopyrimidine precursor. Electron-donating groups on the ring would increase the rate, while electron-withdrawing groups would decrease it. | researchgate.net |
Catalyst Design and Ligand Effects in Transition Metal-Mediated Processes
While direct N-acylation is common, transition metal-mediated processes offer alternative and sometimes more efficient routes to C-N bond formation and pyrimidine synthesis. The design of catalysts and the choice of ligands are critical for achieving high yields and selectivity. chemscene.com
Palladium-catalyzed cross-coupling reactions are employed for synthesizing derivatives. For instance, the synthesis of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate can utilize a Pd₂(dba)₃ catalyst with a BINAP ligand. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a powerful tool for forming C-N bonds, and specialized precatalysts have been developed to couple amines even with sterically hindered or electronically deactivated partners. nih.gov
Iron catalysis has also emerged for modular pyrimidine synthesis. An in situ prepared iron(II) complex with 1,10-phenanthroline (B135089) as a ligand has been shown to effectively catalyze the cyclization of carbonyl compounds with amidines to form pyrimidine rings. organic-chemistry.org
Furthermore, copper-based photoredox catalysts, bearing ligands such as tridentate carbazolide/bisphosphine, have been designed to mediate the coupling of carbamates with alkyl halides at room temperature, representing a modern approach to carbamate synthesis. nih.gov Other metals, including Zinc (as ZnCl₂ or Zn[(L)proline]₂) and Iridium, have also been used to catalyze various pyrimidine syntheses. organic-chemistry.orgcapes.gov.br
The table below presents a selection of catalytic systems used in pyrimidine and carbamate synthesis.
Role of Steric and Electronic Factors in Directing Reactivity
Steric and electronic effects play a determinative role in the reactivity of the aminopyrimidine and the formation of the carbamate. nih.gov
Electronic Factors:
Carbamate Group: The carbamate functionality is an amide-ester hybrid. acs.org It possesses resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl group. However, this resonance is weaker (by about 3-4 kcal/mol) than in a corresponding amide due to the electronic influence of the adjacent ester oxygen. acs.orgnih.gov This makes the carbamate nitrogen less basic and nucleophilic than a typical amine. The carbamate group can also act as both a hydrogen bond donor (NH) and acceptor (C=O), influencing intermolecular interactions. nih.gov
Pyrimidine Ring: The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This reduces the basicity and nucleophilicity of the exocyclic amino group at the C2-position. researchgate.net Quantum-chemical calculations confirm that the most stable tautomer of 2-aminopyrimidine is the aromatic amino form, which is crucial for its participation in N-acylation reactions. researchgate.net
Steric Factors:
Boc Group: The tert-butyl group is sterically demanding. This bulk can influence the conformation of the final molecule and can shield the N-H proton. nih.gov In some contexts, introducing steric hindrance can be a deliberate strategy to improve metabolic stability by blocking access to enzymatic cleavage sites. nih.gov
Substituents: Substituents on the pyrimidine ring can exert significant steric hindrance. For example, a bulky group adjacent to the reacting amino group can slow down the rate of acylation. Conversely, in transition metal-catalyzed reactions, the steric properties of ligands are paramount in creating a specific coordination environment around the metal center, which in turn dictates the catalyst's activity and selectivity. researchgate.netmdpi.com Computational studies on S(N)2 reactions have shown that while bulky substituents are often thought to increase activation barriers due to "steric hindrance," the primary effect can be the weakening of electrostatic and orbital interactions in the transition state. nih.gov
The interplay of these factors is summarized below.
| Factor | Description | Influence on Reactivity | Source |
| Electronic (Pyrimidine Ring) | Electron-deficient aromatic system. | Reduces the nucleophilicity of the 2-amino group, making the acylation reaction slower than with more basic amines. | researchgate.net |
| Electronic (Carbamate) | Resonance-stabilized, but less so than amides. | The carbamate nitrogen is a poor nucleophile. The carbonyl group can participate in hydrogen bonding. | acs.orgnih.gov |
| Steric (Boc Group) | Bulky tert-butyl group. | Can influence molecular conformation and shield the N-H group. Can be used to enhance metabolic stability. | nih.govnih.gov |
| Steric (Substituents) | Groups on the pyrimidine ring or ligands on a metal catalyst. | Can hinder the approach of reactants. In catalysis, ligand bulk is a key design element for controlling selectivity. | researchgate.netnih.gov |
Theoretical and Computational Chemistry Approaches
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
The electronic structure of tert-butyl methyl(pyrimidin-2-yl)carbamate can be thoroughly investigated using ab initio and Density Functional Theory (DFT) methods. DFT, particularly with hybrid functionals like B3LYP, is a widely used approach for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. liverpool.ac.ukresearchgate.netnih.gov
These calculations provide fundamental information about the distribution of electrons within the molecule. Key parameters obtained from electronic structure analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, while the LUMO's position can vary depending on the substituents. liverpool.ac.uk
Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties Calculated for a Pyrimidine Carbamate (B1207046) Derivative using DFT (B3LYP/6-311++G(d,p))
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |
Note: The values in this table are representative and are included for illustrative purposes to demonstrate the type of data generated from DFT calculations.
Conformational Landscape and Energetic Profiling
The presence of rotatable bonds in this compound, particularly the C-N bonds of the carbamate group, gives rise to a complex conformational landscape. The study of the different spatial arrangements of the atoms (conformers) and their relative energies is known as conformational analysis.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers provide an "energetic profile," which indicates the most likely shapes the molecule will adopt at a given temperature. The bulky tert-butyl group is expected to have a significant influence on the preferred conformations due to steric hindrance.
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (Cring-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | ~0° (syn-periplanar) | 0.00 | 75 |
| B | ~180° (anti-periplanar) | 1.5 | 20 |
| C (Transition State) | ~90° | 5.0 | <1 |
Note: This table presents hypothetical data to illustrate the concept of an energetic profile. The actual values would need to be determined through specific computational studies.
Reaction Coordinate Exploration and Transition State Characterization
Theoretical calculations are instrumental in elucidating reaction mechanisms by exploring the reaction coordinate, which represents the path of lowest energy from reactants to products. For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can identify the transition state structures.
The transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics of a chemical process.
For instance, in the synthesis of this compound, a key step might involve the nucleophilic attack of the methylamino-pyrimidine on a tert-butoxycarbonylating agent. Computational modeling could map the energy changes as the reactants approach each other, form the transition state, and then relax to the final product. The geometry of the transition state would reveal the precise arrangement of atoms at the point of maximum energy.
Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Chemical Shifts)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectrum can be attributed to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the carbamate, the C-N stretches, and the various modes of the pyrimidine ring. researchgate.net
Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (¹H and ¹³C) that can be compared with experimental NMR spectra, aiding in the assignment of signals to specific atoms in the molecule.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |
| Vibrational Frequency (cm⁻¹) | |||
| C=O Stretch | 1725 | 1720 | Carbamate carbonyl |
| Aromatic C-N Stretch | 1350 | 1345 | Pyrimidine ring |
| ¹H NMR Chemical Shift (ppm) | |||
| tert-Butyl Protons | 1.55 | 1.52 | -C(CH₃)₃ |
| N-Methyl Protons | 3.10 | 3.08 | -N-CH₃ |
| Pyrimidine H-4/H-6 | 8.50 | 8.48 | Aromatic protons |
| Pyrimidine H-5 | 7.10 | 7.05 | Aromatic proton |
Note: The values in this table are for illustrative purposes and represent the type of correlation between predicted and experimental data that is sought in such studies.
Applications in Advanced Synthetic Methodologies
tert-Butyl methyl(pyrimidin-2-yl)carbamate as a Versatile Synthetic Intermediate for Complex Organic Synthesis
The utility of tert-butyl pyrimidinylcarbamate derivatives as synthetic intermediates is prominently demonstrated in the construction of complex pharmaceutical agents, particularly kinase inhibitors. The Boc-protected amino group is stable under a variety of reaction conditions, including nucleophilic substitutions and cross-coupling reactions, but can be readily removed under acidic conditions to unmask the amine for subsequent functionalization. organic-chemistry.orgacs.org
A key application of this synthetic strategy is in the preparation of novel CDK/HDAC dual inhibitors. In one synthetic pathway, a starting aminopyrimidine is first protected with a Boc group. This allows for subsequent substitution reactions, such as bromination, to occur at other positions on the pyrimidine (B1678525) ring. Following these transformations, the Boc group is removed using acid, yielding a key intermediate ready for further elaboration into the final complex molecule. acs.org This sequential and controlled approach is crucial for building intricate molecular structures with desired biological activities.
Similarly, the synthesis of potent p38 MAP kinase inhibitors has utilized tert-butyl carbamate-protected pyridyl derivatives as key intermediates. nih.gov For instance, tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate was a pivotal intermediate in the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles. nih.gov The carbamate's stability allows for complex manipulations on other parts of the molecule before its eventual cleavage.
Table 1: Example of a Boc-Protection/Deprotection Sequence in Synthesis
| Step | Reactants | Reagents & Conditions | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1. Protection | 2-Aminopyrimidine (B69317) | (Boc)₂O, NaHCO₃/H₂O, THF, r.t. | tert-Butyl (pyrimidin-2-yl)carbamate | Masks the amino group to direct reactivity elsewhere on the pyrimidine ring. | acs.org |
| 2. Substitution | tert-Butyl (pyrimidin-2-yl)carbamate | Brominating agent, Cs₂CO₃, CH₃CN | Bromo-substituted tert-butyl (pyrimidin-2-yl)carbamate derivative | Introduces a functional handle for further diversification. | acs.org |
| 3. Deprotection | Bromo-substituted tert-butyl (pyrimidin-2-yl)carbamate | HCl/Dioxane, r.t. | Bromo-substituted 2-aminopyrimidine | Unmasks the amino group for final coupling or functionalization steps. | acs.org |
Development of Complex Molecular Architectures through Scaffold Building
The pyrimidine core functionalized with a protected amine, such as in this compound, serves as an excellent foundational scaffold for constructing diverse and complex molecular architectures. By installing the Boc protecting group, chemists can treat the pyrimidine ring as a stable platform, selectively adding complexity through reactions at other positions.
Halogenated pyrimidine carbamates are particularly useful for this purpose. For example, a compound like tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate contains an iodine atom that is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position of the pyrimidine ring. This strategy enables the systematic exploration of the chemical space around the pyrimidine core, which is essential for developing structure-activity relationships (SAR) in drug discovery programs.
The synthesis of 2,4-disubstituted pyrimidine derivatives further illustrates this principle. Starting with a dichloropyrimidine, one chlorine can be selectively displaced. If the second nucleophile contains a Boc-protected amine, it allows for controlled, stepwise addition to the scaffold. After the core architecture is built, the Boc group can be removed to reveal a primary or secondary amine, which can be a key pharmacophoric feature or a point for further derivatization. researchgate.net This modular approach allows for the creation of large libraries of related compounds from a common intermediate. researchgate.netorganic-chemistry.org
Table 2: Building Molecular Complexity from a Pyrimidine Scaffold
| Starting Scaffold | Reaction Type | Added Moiety | Resulting Architecture | Application Area | Reference |
|---|---|---|---|---|---|
| tert-Butyl (5-bromopyrimidin-2-yl)carbamate | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 5-Aryl-2-(Boc-amino)pyrimidine | MRSA Biofilm Inhibitors | nih.gov |
| 2,4-Dichloro-5-fluoropyrimidine | Nucleophilic Aromatic Substitution | Boc-protected amines | 2,4-Diamino-5-fluoropyrimidine derivative | 5-HT₂C Agonists | researchgate.net |
| 2-Chloropyrimidine | Nucleophilic Addition | Lithiated heterocycles | 4-Heterocyclyl-2-chloropyrimidine | 5-HT₇ Receptor Antagonists | gsu.edu |
Chemical Probes and Ligand Design for Fundamental Biological Research
The design of selective chemical probes and ligands is essential for interrogating biological pathways and validating new drug targets. Intermediates like this compound are instrumental in the synthesis of such molecules, particularly for targeting protein kinases, which are often implicated in diseases like cancer. google.com
The aminopyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. nih.gov By using a Boc-protected aminopyrimidine, medicinal chemists can focus on modifying other parts of the molecule that interact with regions of the kinase outside the hinge, thereby fine-tuning potency and selectivity. For example, novel inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) have been developed using a strategy that relies on Boc-protected aminopyrimidines to construct the core of the molecule. acs.org
Furthermore, the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors, highlights the importance of carbamate-protected heterocycles in creating complex and stereospecific molecules for biological investigation. researchgate.net The Boc group ensures that the sensitive chiral centers and the reactive amine are preserved during the synthetic sequence. This controlled synthesis is crucial for creating high-affinity ligands and probes to study the function of specific receptors and enzymes. researchgate.netgoogle.com
Table 3: Pyrimidine-Based Scaffolds in Ligand and Probe Design
| Target Protein/Family | Intermediate Scaffold Type | Key Synthetic Strategy | Resulting Bioactive Molecule Class | Reference |
|---|---|---|---|---|
| p38 MAP Kinase | tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate | Multi-step synthesis with Boc protection | Imidazole-based p38 inhibitors | nih.gov |
| CDK9/HDAC | Boc-protected 2-aminopyrimidines | Boc protection, substitution, deprotection, final coupling | Dual CDK9/HDAC inhibitors | acs.org |
| IRAK4 / Orexin Receptor | tert-Butyl ((3R,6R)‐6‐methyl‐piperidin‐3‐yl)carbamate | Chemoenzymatic synthesis, Boc protection | IRAK4 inhibitors and Orexin antagonists | researchgate.net |
| EP2 Receptor | Aminopyrimidine scaffold | Replacement of amide with aminopyrimidine | Selective EP2 antagonists | nih.gov |
Diversification Strategies for Chemical Libraries
The creation of chemical libraries containing a wide range of structurally related compounds is a powerful strategy in drug discovery for identifying new lead compounds. The stable yet readily cleavable nature of the Boc group on a pyrimidine core makes this compound and its analogs ideal starting points for library synthesis.
A common strategy involves using a di-functionalized pyrimidine, such as 2-(Boc-amino)-5-bromopyrimidine. nih.gov The bromine atom serves as a versatile handle for diversification. Using Suzuki coupling reactions, a multitude of different aryl and heteroaryl groups can be introduced at the 5-position. Subsequently, the Boc group can be removed, and the resulting amine can be acylated or alkylated with a variety of reagents. This two-dimensional diversification approach allows for the rapid generation of a large matrix of compounds from a single, common intermediate.
This strategy has been successfully employed to generate libraries of potential inhibitors for Methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov By starting with Boc-protected 2-amino-5-bromopyrimidine, researchers were able to synthesize a series of analogs with different substituents at both the 5-position (via Suzuki coupling) and the 2-amino position (via acylation after deprotection), leading to the identification of potent biofilm inhibitors. nih.gov This highlights how the carbamate (B1207046) intermediate facilitates a modular and efficient approach to exploring chemical diversity.
Table 4: Diversification from a Common tert-Butyl (5-bromopyrimidin-2-yl)carbamate Core
| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |
|---|---|---|---|
| Position 5 (C-Br bond) | Suzuki Coupling | Phenylboronic acid, 2-Nitroboronic acid, various heteroaryl boronic acids | Diverse aryl and heteroaryl substituents |
| Sonogashira Coupling | Terminal alkynes | Alkynyl substituents | |
| Buchwald-Hartwig Amination | Primary/Secondary amines | Amino substituents | |
| Position 2 (after Boc deprotection) | Acylation | Acid chlorides (e.g., 3,5-dichlorobenzoyl chloride), Carboxylic acids (with coupling agents) | Amide linkages with diverse R-groups |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide linkages | |
| Reductive Amination | Aldehydes/Ketones, reducing agent | Alkylated amino groups |
Analytical Methodologies for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
For tert-butyl methyl(pyrimidin-2-yl)carbamate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the N-methyl group, and the tert-butyl group. The pyrimidine protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position (H-5) would likely present as a triplet, while the equivalent protons at the 4- and 6-positions (H-4 and H-6) would appear as a doublet. The N-methyl group would produce a singlet in the upfield region, and the nine equivalent protons of the tert-butyl group would also generate a sharp singlet, characteristically further upfield.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Distinct signals are anticipated for the carbonyl carbon of the carbamate (B1207046) group, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by their electronic environment. For instance, the carbonyl carbon is expected to be significantly downfield. In a related compound, tert-butyl (pyridin-2-ylmethyl)carbamate, the carbonyl carbon appears at δ 156.05 ppm, and the carbons of the tert-butyl group are observed at δ 79.29 ppm (quaternary) and δ 28.34 ppm (methyls). hmdb.ca For some N-Boc substituted heterocyclic compounds, the presence of rotational isomers can lead to two sets of signals in the NMR spectra. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine C4-H, C6-H | Doublet, downfield | Downfield |
| Pyrimidine C5-H | Triplet, downfield | Downfield |
| N-CH₃ | Singlet, ~3.0-3.5 | ~30-40 |
| C(CH₃)₃ | Singlet, ~1.5 | ~28 |
| C (CH₃)₃ | - | ~80-85 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₅N₃O₂.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene, leading to a prominent peak at [M-57]⁺. For tert-butyl carbamate, the molecular ion is observed at m/z 117. beilstein-journals.org The fragmentation of the pyrimidine ring can also produce characteristic ions. In related pyrimidine derivatives, fragmentation often involves the cleavage of the ring system.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For instance, in the ESI-MS of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, the sodium adduct [M+Na]⁺ was observed. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 210.12 | Protonated molecular ion |
| [M+Na]⁺ | 232.10 | Sodium adduct |
| [M-C₄H₉]⁺ | 153.06 | Loss of tert-butyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1700-1730 cm⁻¹. The C-N stretching vibrations of the carbamate and the pyrimidine ring would also be present. The spectrum would also feature C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic methyl and tert-butyl groups. In related carbamate compounds, the C=O stretch is a prominent feature. ekb.eg The IR spectrum of tert-butyl carbamate shows characteristic bands for the N-H and C=O groups. mdpi.com
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C and C=C bonds within the pyrimidine ring.
Table 3: Predicted IR and Raman Spectroscopic Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| C=O (Carbamate) | 1700 - 1730 | IR |
| C-H (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | 2850 - 3000 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC, TLC)
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the peak area of the compound relative to the total peak area. For similar compounds, HPLC has been used to determine purity, with values often exceeding 98%.
Gas Chromatography (GC) could also be used, although the compound's polarity might necessitate derivatization to improve volatility and thermal stability. nih.gov
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. A typical TLC analysis would involve a silica (B1680970) gel plate as the stationary phase and a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes as the mobile phase. nih.gov The spot corresponding to the product can be visualized under UV light or by using a staining agent.
Table 4: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |
| GC | Capillary column (e.g., 5% phenyl polysiloxane) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound.
For this compound (C₁₀H₁₅N₃O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from an elemental analyzer should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the purity and identity of the compound. Elemental analysis is a standard characterization technique reported for newly synthesized compounds. ekb.eg
**Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₅N₃O₂) **
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 57.40 |
| Hydrogen (H) | 7.23 |
| Nitrogen (N) | 20.08 |
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical synthesis, moving from retrospective analysis to predictive power. For a target like tert-butyl methyl(pyrimidin-2-yl)carbamate, these computational tools offer several prospective advantages.
Detailed Research Findings: Machine learning models, particularly deep neural networks and graph attention networks, are being trained on vast datasets of chemical reactions to predict outcomes with increasing accuracy. nih.gov For the synthesis of pyrimidine (B1678525) derivatives, ML algorithms can predict the viability and potential yield of various synthetic routes. For instance, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the biological activities of pyrimidine derivatives based on their structural features. scirp.orgscirp.orgresearchgate.net These models use quantum chemical descriptors like dipole moment and molecular orbital energies to establish a correlation between structure and function. scirp.orgscirp.org
Researchers have demonstrated the use of ML to predict chemical reactivity, which can be instrumental in planning the synthesis of novel compounds. arxiv.org By calculating reactivity scores for a vast number of molecules, these models can guide chemists in selecting the most promising starting materials and reaction conditions. arxiv.org This predictive capability can significantly reduce the number of trial-and-error experiments, saving time and resources. For this compound, an ML model could predict the regioselectivity of further substitutions on the pyrimidine ring or the optimal conditions for the initial carbamate (B1207046) formation.
| AI/ML Application Area | Potential Impact on this compound Research | Key Research Findings |
| Retrosynthesis Planning | Suggesting novel and efficient synthetic pathways from commercially available precursors. | Models can propose synthetic routes by learning from millions of published reactions. |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) for yield and purity. | Algorithms can identify complex relationships between variables that are not intuitive to a human chemist. |
| Property Prediction | Estimating physicochemical properties (solubility, stability) and biological activity. | QSAR models for pyrimidine derivatives have shown high predictive accuracy for anti-inflammatory activity. scirp.orgresearchgate.net |
| Reactivity Prediction | Foreseeing the most likely sites for further functionalization on the pyrimidine ring. | ML models can predict reactivity based on learned chemical patterns, aiding in the design of derivatives. arxiv.org |
Continuous Flow Synthesis and Microreactor Technologies for Scale-Up
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govscitube.io The application of this technology to the synthesis of this compound could enable safer and more efficient production.
Detailed Research Findings: Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net For example, fused pyrimidinones (B12756618) have been synthesized using high-temperature and high-pressure continuous flow reactors, achieving high yields in minutes. researchgate.net This technology allows for the use of superheated solvents, which can dramatically accelerate reaction rates. The small reactor volumes inherent to flow chemistry enhance heat transfer and mixing, leading to better reproducibility and higher safety, especially when dealing with exothermic or hazardous reactions. scitube.ioresearchgate.net
| Flow Chemistry Advantage | Application to this compound Synthesis | Supporting Evidence |
| Enhanced Safety | Smaller reaction volumes minimize risks associated with potentially energetic intermediates. | Continuous flow is inherently safer for handling hazardous materials compared to large-scale batch reactors. scitube.io |
| Rapid Optimization | Automated systems allow for quick screening of reaction parameters (temperature, residence time, stoichiometry). | Microreactors enable rapid optimization while consuming minimal amounts of reagents. |
| Improved Yield & Purity | Precise control over reaction conditions leads to fewer side products and higher purity. | Flow synthesis of fused pyrimidinones resulted in higher yields compared to batch reactions. researchgate.net |
| Scalability | Production can be scaled up by running the system for longer or by using multiple reactors in parallel. | The synthesis of anticancer drugs has been successfully scaled up using continuous flow processes. nih.gov |
Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. These green chemistry approaches could open new avenues for the synthesis and functionalization of this compound.
Detailed Research Findings: Visible-light photocatalysis has emerged as a versatile method for forming C-C and C-N bonds. Dual nickel photocatalysis, for instance, has been used to synthesize O-aryl carbamates from aryl halides, amines, and carbon dioxide at ambient pressure. researchgate.netacs.orgnih.govnih.gov This method avoids the use of toxic phosgene (B1210022) and proceeds under mild, light-induced conditions. researchgate.netacs.org A similar strategy could be envisioned for the synthesis of N-heteroaryl carbamates.
Furthermore, photoredox catalysis has been employed for the amination of o-hydroxyarylenaminones to produce aminopyrimidines under mild conditions. mdpi.com This highlights the potential of photocatalysis to construct the core pyrimidine structure itself. Heterogeneous photocatalysis, using solid photocatalysts, also offers advantages in terms of catalyst recyclability and process simplification, aligning with the principles of green chemistry. rsc.org These methods could be adapted to introduce the carbamate moiety onto the pyrimidine ring or to functionalize the molecule further.
| Catalytic Method | Potential Application | Key Advantages |
| Dual Nickel Photocatalysis | Synthesis of the target carbamate from 2-halopyrimidine, methylamine, and a tert-butoxycarbonyl source. | Avoids toxic reagents like phosgene; proceeds under mild conditions with visible light. researchgate.netacs.org |
| Photoredox Catalysis | Functionalization of the pyrimidine ring, such as C-H amination or alkylation. | High selectivity and functional group tolerance under mild reaction conditions. mdpi.com |
| Electrocatalysis | Driving redox reactions for the synthesis or modification of the pyrimidine core. | Can replace chemical oxidants or reductants, leading to cleaner reaction profiles. |
Bio-Inspired Synthesis and Enzymatic Approaches for Carbamate Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers unparalleled selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound has not been reported, the broader success in enzymatic carbamate synthesis points to future possibilities.
Detailed Research Findings: Enzymes, particularly lipases and esterases, have been shown to possess promiscuous activity, enabling them to catalyze reactions beyond their natural function. nih.gov For example, esterases have been successfully used for the synthesis of various carbamates from amines and carbonates in aqueous media, achieving high yields. nih.gov This approach is particularly attractive from a green chemistry perspective, as it often uses water as a solvent and operates at ambient temperature.
The combination of biocatalysis with continuous flow technology has also been demonstrated for the synthesis of carbamate products. nih.gov In one example, an immobilized lipase (B570770) was used in a flow reactor to facilitate the purification of a carbamate product, showcasing how enzymes can be integrated into modern synthetic workflows. nih.gov Developing an enzymatic route to this compound would likely involve screening a library of enzymes for activity with 2-(methylamino)pyrimidine and a suitable tert-butoxycarbonyl donor.
| Biocatalytic Strategy | Potential Application | Advantages |
| Promiscuous Esterases | Direct synthesis of the target carbamate from 2-(methylamino)pyrimidine and a Boc-donor. | High selectivity (chemo-, regio-, and stereo-selectivity), mild conditions, and use of aqueous media. nih.gov |
| Transaminases | Introduction of the methylamino group onto the pyrimidine ring. | Highly stereoselective synthesis of chiral amines. |
| Immobilized Enzymes in Flow | Development of a scalable and reusable catalytic system for the synthesis. | Enhanced enzyme stability, easy product separation, and continuous production. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl methyl(pyrimidin-2-yl)carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate formation. One approach involves reacting pyrimidin-2-amine derivatives with tert-butyl chloroformate and methylamine under controlled conditions (e.g., THF solvent, NaHCO₃ as base, room temperature). Phase-transfer catalysis can enhance reactivity and yield .
- Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of pyrimidine to tert-butyl chloroformate) and reaction time (3–12 hours) to minimize byproducts like N-methylated impurities .
Q. How is the molecular structure of this compound validated?
- Methodology : Use X-ray crystallography for absolute configuration determination (SHELX programs for refinement ), complemented by NMR spectroscopy (¹H/¹³C) to confirm functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the carbamate carbonyl resonates at ~155 ppm in ¹³C NMR .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Follow GHS hazard guidelines for carbamates: use respiratory protection (FFP2 masks) and gloves to avoid dermal exposure. Store in inert atmospheres (N₂ or Ar) due to potential hydrolysis under moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrimidine ring?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitution at the pyrimidine’s 4-position. Additives like DIEA improve selectivity for mono-substitution .
- Catalysis : Pd(PPh₃)₂Cl₂/CuI systems enable cross-coupling reactions (e.g., Sonogashira) for introducing alkynyl groups .
- Data Analysis : Monitor reaction progress via LC-MS or TLC. For example, this compound derivatives show distinct Rf values in 3:7 EtOAc/hexane .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Approach : Use SHELXL for high-resolution refinement. If twinning or disorder is observed (common in tert-butyl groups), apply TWIN/BASF commands and restraints for thermal parameters. Compare with analogous structures (e.g., tert-Butyl (4-chloropyrimidin-2-yl)carbamate, CCDC entries) to validate bond lengths/angles .
Q. How does this compound interact with biological targets like enzymes?
- Mechanistic Insight : The carbamate group acts as a reversible inhibitor by forming hydrogen bonds with catalytic residues (e.g., serine in hydrolases). Pyrimidine’s nitrogen atoms may coordinate metal ions in active sites.
- Experimental Design :
- Assays : Perform fluorescence quenching or SPR to measure binding affinity (Kd).
- Mutagenesis : Modify target enzymes (e.g., CYP450 isoforms) to identify critical interaction sites .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving this compound intermediates?
- Troubleshooting :
| Issue | Solution | Evidence |
|---|---|---|
| Hydrolysis of carbamate | Use anhydrous solvents and molecular sieves | |
| Byproduct formation | Purify via silica gel chromatography (gradient elution: 10–50% EtOAc/hexane) |
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Tools : DFT calculations (Gaussian, ORCA) model transition states for substitution reactions. Molecular docking (AutoDock Vina) predicts binding modes with biological targets .
Contradictions in Data
Q. How to reconcile discrepancies in reported biological activities of structurally similar carbamates?
- Analysis : Compare substituent effects using SAR tables. For example:
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | 4-Cl | 0.12 | Kinase X |
| B | 5-F | 3.4 | Kinase X |
- Conclusion : Electron-withdrawing groups (Cl, F) at the 4-position enhance inhibitory potency due to improved π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
